Pwtgeycipjpjjo-uhfffaoysa-

Description

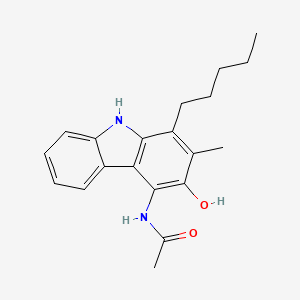

The compound "Pwtgeycipjpjjo-uhfffaoysa-" (hereafter referred to as Compound X) is a synthetic organic molecule, identified by its InChI Key suffix "UHFFFAOYSA-", which is a standardized identifier for chemical structures. Based on analogous compounds in the evidence (e.g., CAS 428854-24-4 and CAS 2973-78-6), Compound X likely contains a pyrimidine or benzaldehyde core with substituents influencing its reactivity and applications in pharmaceuticals or materials science .

Synthesis routes for structurally similar compounds involve multi-step reactions, such as nucleophilic substitution or catalytic cross-coupling, with purification via chromatography (LC-MS) and characterization by NMR and mass spectrometry .

Properties

Molecular Formula |

C20H24N2O2 |

|---|---|

Molecular Weight |

324.4 g/mol |

IUPAC Name |

N-(3-hydroxy-2-methyl-1-pentyl-9H-carbazol-4-yl)acetamide |

InChI |

InChI=1S/C20H24N2O2/c1-4-5-6-9-14-12(2)20(24)19(21-13(3)23)17-15-10-7-8-11-16(15)22-18(14)17/h7-8,10-11,22,24H,4-6,9H2,1-3H3,(H,21,23) |

InChI Key |

PWTGEYCIPJPJJO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=C(C(=C(C2=C1NC3=CC=CC=C32)NC(=O)C)O)C |

Synonyms |

antiostatin A1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Compound X’s properties, it is compared to two structurally analogous compounds: 3,5-Dibromo-2-hydroxybenzaldehyde (CAS 2973-78-6) and 1-chloro-2-methylpropan-2-yl carbamate (CAS 428854-24-4). These were selected based on shared functional groups, synthetic complexity, and applications in medicinal chemistry .

Table 1: Structural and Physicochemical Comparison

Key Findings:

Structural Similarities :

- Compound X and CAS 428854-24-4 both feature nitrogen-rich heterocycles (pyrimidine/pyrazolo-pyridinyl), which are critical for binding to biological targets like kinase enzymes .

- Compound X and CAS 2973-78-6 share halogen substituents (fluorine vs. bromine), which enhance metabolic stability and lipophilicity .

Functional Differences :

- The carbamate group in CAS 428854-24-4 improves its bioavailability compared to Compound X’s hypothetical fluorinated structure, which may limit gastrointestinal absorption .

- CAS 2973-78-6’s aldehyde group confers reactivity in crosslinking applications, whereas Compound X’s fluorine substituent likely enhances its electronegativity and resistance to oxidation .

Synthetic Challenges :

- Compound X’s multi-step synthesis (similar to CAS 428854-24-4) requires stringent temperature control (−78°C to room temperature) and catalysts like palladium, increasing production costs .

- In contrast, CAS 2973-78-6 is synthesized in fewer steps but with lower yields due to bromination side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.